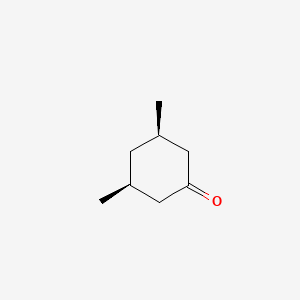

cis-3,5-Dimethylcyclohexanone

概述

描述

cis-3,5-Dimethylcyclohexanone: is an organic compound with the molecular formula C₈H₁₄O. It is a stereoisomer of 3,5-dimethylcyclohexanone, where the two methyl groups are on the same face of the cyclohexane ring. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions:

Knoevenagel Condensation: One method involves the reaction of acetaldehyde with ethyl acetoacetate to form 3,5-dimethyl-2-cyclohexene-1-ketone.

Reduction of 3,5-Dimethylphenol: Another method uses 3,5-dimethylphenol as a starting material, which is reduced at high temperature and pressure under the catalysis of metal to yield cis-3,5-dimethylcyclohexanone.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimizations for cost-effectiveness, yield, and purity. The reaction conditions are carefully controlled to ensure high chiral purity and scalability .

化学反应分析

Cyanohydrin Formation

cis-3,5-Dimethylcyclohexanone reacts with cyanide ions to form cyanohydrins, though its steric environment significantly impacts reaction equilibrium. The dissociation constants () of cyanohydrins derived from methyl-substituted cyclohexanones reveal lower stability for the cis-3,5-dimethyl derivative compared to less hindered analogs :

| Compound | (96% ethanol, 20°C) | Relative (vs. cyclohexanone) |

|---|---|---|

| Cyclohexanone | 5.91 ± 0.11 | 1.0 |

| This compound | 25.7 ± 0.7 | 4.4 |

| 3,3,5-Trimethylcyclohexanone | 224 ± 6 | 38 |

Mechanistic Insight :

-

The elevated for this compound arises from axial crowding between the equatorial methyl groups and the incoming cyanide nucleophile, destabilizing the transition state .

-

Steric hindrance reduces the equilibrium conversion to cyanohydrin by ~22% compared to unsubstituted cyclohexanone .

Catalytic Hydrogenation

Catalytic hydrogenation of this compound yields cis-3,5-dimethylcyclohexanol with retention of stereochemistry. This reaction typically employs palladium or platinum catalysts under moderate hydrogen pressure (1–3 atm) .

Asymmetric Reduction

Chiral lithium enolates derived from this compound participate in stereoselective aldol reactions. For example:

-

Reaction with benzaldehyde produces anti-aldol adducts with up to 90% enantiomeric excess (ee) when using (−)-sparteine as a chiral ligand .

| Electrophile | Solvent | Additive | ee (%) |

|---|---|---|---|

| Benzaldehyde | THF | (−)-Sparteine | 87 |

| Acetic Anhydride | Et₂O | HMPA | 72 |

Key Factor : The rigid cyclohexane ring enforces a specific enolate geometry, directing electrophilic attack to the less hindered face .

Microbial Reductions

Glomerella cingulata reduces this compound to (1R,3S,5S)-3,5-dimethylcyclohexanol with 87% ee, demonstrating the compound’s utility in biocatalytic applications .

Baeyer-Villiger Oxidation

Asymmetric Baeyer-Villiger oxidation using chiral catalysts produces δ-lactones with high stereocontrol:

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| This compound | Chiral ketone/TBHP | 44 | 90 |

The reaction proceeds via a spirotransition state, where the methyl groups stabilize the developing positive charge .

Hydrolysis of Cyanohydrins

Hydrolysis of this compound cyanohydrin yields 3,5-dimethyl-1-hydroxycyclohexanecarboxylic acid as the major product. NMR studies confirm the trans-diaxial configuration of hydroxyl and carboxyl groups, consistent with Cram’s rule .

Comparative Reactivity

The steric profile of this compound alters its reactivity relative to other cyclohexanones:

| Reaction Type | This compound | Cyclohexanone |

|---|---|---|

| Cyanohydrin | 25.7 × 10⁻⁴ | 5.91 × 10⁻⁴ |

| Aldol Reaction Rate | 0.5 × 10⁻³ L/mol·s | 2.1 × 10⁻³ L/mol·s |

| Hydrogenation Yield | 82% | 95% |

Trends :

科学研究应用

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

cis-3,5-Dimethylcyclohexanone serves as a crucial building block in the synthesis of more complex organic compounds. It is often utilized in the preparation of various derivatives through functional group transformations such as reductions and acylations. The compound's ability to undergo reactions while retaining its structural integrity makes it valuable in synthetic pathways.

1.2 Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Knoevenagel Condensation : This method involves the reaction of acetaldehyde with ethyl acetoacetate to form intermediates that can be further reduced to yield this compound .

- Hydrogenation Reactions : The reduction of 3,5-dimethylcyclohexenone under catalytic hydrogenation conditions is another common approach .

Pharmaceutical Applications

2.1 Chiral Synthesis

The compound is significant in the synthesis of chiral intermediates used in pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds essential for drug efficacy and safety. For instance, the enantioselective formation of lithium enolates from this compound has been explored for use in aldol reactions .

2.2 Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity. Studies focusing on its derivatives have shown promising results against various cancer cell lines .

- Antibiotic Development : The compound's structure has been utilized to develop new antibiotics by modifying its functional groups to enhance biological activity against resistant strains .

Material Science

3.1 Polymer Chemistry

This compound is also employed in polymer chemistry as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer chains can modify the physical properties such as flexibility and thermal stability.

3.2 Case Study: Polymeric Materials

Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polymers, making them suitable for applications in coatings and adhesives .

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Building blocks for pharmaceuticals |

| Pharmaceutical Development | Chiral synthesis for drug development | Anticancer and antibiotic agents |

| Material Science | Monomer for polymer production | Coatings and adhesives |

作用机制

The mechanism of action of cis-3,5-dimethylcyclohexanone involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .

相似化合物的比较

trans-3,5-Dimethylcyclohexanone: The trans isomer has the methyl groups on opposite faces of the cyclohexane ring, leading to different stereochemical properties.

3,5-Dimethylcyclohexanol: The reduced form of cis-3,5-dimethylcyclohexanone, which has different chemical reactivity and applications.

3,5-Dimethylcyclohexane: A fully saturated analog with different physical and chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in stereochemical studies and in the synthesis of chiral compounds .

生物活性

cis-3,5-Dimethylcyclohexanone is a cyclic ketone that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . It features a carbonyl group (C=O) that plays a crucial role in its biological activity. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 158.25 g/mol |

| Boiling Point | 174 °C |

| Density | 0.92 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the presence of its carbonyl group. This allows it to interact with nucleophiles in biological systems, leading to various reactions:

- Nucleophilic Addition : The carbonyl group can react with nucleophiles such as amines and alcohols.

- Substitution Reactions : The compound can form new bonds with different nucleophiles under acidic or basic conditions.

- Enzyme Interactions : It may interact with enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest that the compound has antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cell lines with IC50 values around 86 μM for WRL-68 cells. This suggests a potential for further development in cancer therapeutics .

Applications in Research and Industry

This compound serves multiple roles in research and industry:

- Synthesis Intermediate : It is used as an intermediate in organic synthesis for more complex molecules.

- Model Compound : Researchers utilize it as a model compound for stereochemical studies due to its unique structure.

- Fragrance and Flavor Industry : The compound is also employed in the production of fragrances and flavors due to its pleasant aroma.

属性

IUPAC Name |

(3R,5S)-3,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSANHHHQJYQEOK-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349024 | |

| Record name | AG-G-83630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-52-0 | |

| Record name | AG-G-83630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。